molecular formula C11H12O4 B043464 1-Benzylglycerol-2,3-carbonate CAS No. 949-97-3

1-Benzylglycerol-2,3-carbonate

Cat. No.: B043464
CAS No.: 949-97-3
M. Wt: 208.21 g/mol
InChI Key: PLTALYMSSXETDZ-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one is an organic compound with the molecular formula C11H12O4. It is also known by its IUPAC name, 1-Benzylglycerol-2,3-carbonate. This compound is characterized by a dioxolane ring substituted with a benzyloxy methyl group. It is used in various chemical and industrial applications due to its unique structural properties .

Scientific Research Applications

4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

C11H12O4C_{11}H_{12}O_{4}C11​H12​O4​

. This compound has been identified as a potential antiparasitic agent . However, the detailed mechanism of action is not well-studied and the information available is limited. Here is a hypothetical overview based on the general characteristics of similar compounds.

Target of Action

Given its potential antiparasitic activity , it may interact with proteins or enzymes that are essential for the survival or reproduction of parasites.

Pharmacokinetics

The compound’s solubility in chloroform and ethyl acetate suggests that it may be well-absorbed in the body. The compound’s bioavailability, metabolism, and excretion would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The molecular and cellular effects of 1-Benzylglycerol-2,3-carbonate’s action are likely related to its potential antiparasitic activity . The compound may cause structural or functional changes in the parasites that lead to their death or impaired reproduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of benzyl alcohol with glycerol carbonate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. Common reagents used in this synthesis include benzyl alcohol, glycerol carbonate, and a suitable acid or base catalyst .

Industrial Production Methods

Industrial production of 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylglycerol-2,3-carbonate
  • 4-(Benzyloxy)benzyl chloride
  • 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol

Uniqueness

4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one is unique due to its dioxolane ring structure and benzyloxy methyl substitution. This combination imparts specific chemical properties that make it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

4-(phenylmethoxymethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11-14-8-10(15-11)7-13-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTALYMSSXETDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400167
Record name 1-Benzylglycerol-2,3-carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-97-3
Record name 1-Benzylglycerol-2,3-carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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